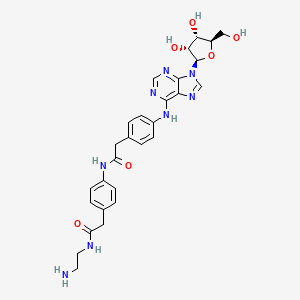

Adenosine amine congener

Beschreibung

Historical Context of Adenosine (B11128) and Adenosine Receptor Discovery

The journey into understanding the role of adenosine began in 1927 when Drury and Szent-Györgyi observed that extracts from cardiac tissue could induce a temporary heart block and slow the heart rate in animals. nih.gov They identified the active compound as an "adenine compound," which was later confirmed to be adenosine. nih.gov For several decades, the primary focus remained on the physiological effects of this endogenous nucleoside.

A pivotal shift occurred with the proposition of specific receptors for adenosine. Based on their effects on adenylyl cyclase activity, two distinct receptor subtypes were initially proposed: A1, which inhibits the enzyme, and A2, which stimulates it. medchemexpress.com This classification was later refined with the discovery and cloning of four distinct G protein-coupled receptor subtypes in humans: A1, A2A, A2B, and A3. d-nb.infoacs.org The A1 and A3 receptors are primarily coupled to Gi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP), while the A2A and A2B receptors couple to Gs proteins, increasing cAMP levels. nih.govcaymanchem.com This discovery of multiple receptor subtypes, each with a unique pharmacological profile and tissue distribution, opened up new avenues for targeted drug discovery and a more nuanced understanding of adenosine's role in the body. caymanchem.comamazonaws.com

Fundamental Role of Adenosine in Physiological and Pathological Processes

Adenosine is a ubiquitous nucleoside that plays a crucial role as a local modulator in virtually all tissues and organs. ontosight.aibiu.ac.il It is a fundamental component of cellular energy transfer in the form of adenosine triphosphate (ATP) and is involved in a wide array of physiological processes. nih.gov Extracellular adenosine concentrations are typically low but can increase significantly in response to metabolic stress, such as hypoxia, ischemia, or inflammation. wjgnet.com This elevation in adenosine levels serves as a protective signal, helping to mitigate tissue damage. wjgnet.comdntb.gov.ua

The physiological effects of adenosine are diverse and dependent on the specific receptor subtype activated. These effects include the regulation of heart rate and blood flow, neurotransmission, and immune responses. nih.govjneurosci.org For instance, activation of A1 receptors in the heart slows the heart rate, while A2A receptor activation leads to vasodilation. nih.gov In the central nervous system, adenosine acts as a neuromodulator, influencing the release of other neurotransmitters and playing a role in processes such as sleep and arousal. ontosight.aiacs.org

Conversely, dysregulation of adenosine signaling is implicated in various pathological conditions. nih.gov Persistently elevated adenosine levels can contribute to chronic diseases by promoting aberrant wound healing and fibrosis in organs like the lungs, liver, and kidneys. dntb.gov.ua Adenosine signaling has also been linked to conditions such as asthma, rheumatoid arthritis, and cancer. dntb.gov.uamedchemexpress.com This dual role of adenosine in both maintaining physiological balance and contributing to disease processes makes its receptors significant targets for therapeutic intervention. nih.govnih.gov

Adenosine Amine Congener as a Significant Research Tool within Adenosinergic Pharmacology

In the context of the complex adenosinergic system, the development of selective receptor agonists and antagonists has been crucial for dissecting the functions of each receptor subtype. This compound (ADAC) is a synthetic derivative of adenosine that has been identified as a potent and selective agonist for the A1 adenosine receptor. medchemexpress.comprobes-drugs.org Its unique chemical structure, particularly the N6 substituent, distinguishes it from many other A1 receptor agonists. researchgate.net

The high selectivity of ADAC for the A1 receptor makes it an invaluable research tool. By specifically activating the A1 subtype, researchers can investigate the precise physiological and pathological roles of this receptor without the confounding effects of activating other adenosine receptor subtypes. This has been particularly useful in preclinical studies exploring neuroprotective and otoprotective mechanisms. For example, research has shown that ADAC can protect against neuronal damage in models of cerebral ischemia and Huntington's disease. acs.orgsemanticscholar.org Furthermore, it has demonstrated the ability to mitigate hearing loss induced by noise and cisplatin (B142131) by protecting sensory hair cells in the cochlea. medchemexpress.comjneurosci.org These findings underscore the role of the A1 receptor in cellular protection against various stressors. The mechanisms underlying these protective effects are thought to involve the inhibition of glutamate (B1630785) release and the modulation of ion channel activity. medchemexpress.com

The development of functionalized congeners like ADAC has also facilitated the creation of other sophisticated research probes, such as irreversible ligands and binary conjugates, further expanding the toolkit for studying adenosine receptors. nih.gov

Detailed Research Findings

The utility of this compound (ADAC) as a research tool is fundamentally based on its high affinity and selectivity for the A1 adenosine receptor subtype over the A2A, A2B, and A3 subtypes.

Binding Affinity of this compound (ADAC) at Rat Adenosine Receptors

| Receptor Subtype | Ki (nM) |

| A1 | 0.85 |

| A2A | 210 |

| A3 | 281 |

| A2B | Not explicitly reported in the provided search results |

| This table displays the inhibitor constant (Ki) values of ADAC at different rat adenosine receptor subtypes. A lower Ki value indicates a higher binding affinity. Data sourced from Cayman Chemical. ontosight.ai |

The data clearly illustrates the high selectivity of ADAC for the A1 receptor, with its affinity being over 200 times greater for A1 than for A2A and A3 receptors. This selectivity is crucial for its role as a pharmacological tool, allowing for the targeted activation of the A1 receptor pathway in experimental settings.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N8O6/c29-9-10-30-21(38)11-16-1-5-18(6-2-16)34-22(39)12-17-3-7-19(8-4-17)35-26-23-27(32-14-31-26)36(15-33-23)28-25(41)24(40)20(13-37)42-28/h1-8,14-15,20,24-25,28,37,40-41H,9-13,29H2,(H,30,38)(H,34,39)(H,31,32,35)/t20-,24-,25-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRJCQJVFMHZOO-QZHHGCDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914331 | |

| Record name | N-{4-[2-(4-{2-[(2-Aminoethyl)imino]-2-hydroxyethyl}anilino)-2-oxoethyl]phenyl}-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96760-69-9 | |

| Record name | Adenosine amine congener | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096760699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{4-[2-(4-{2-[(2-Aminoethyl)imino]-2-hydroxyethyl}anilino)-2-oxoethyl]phenyl}-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Adenosine Receptor Pharmacology and Ligand Interactions

Classification and Characterization of Adenosine (B11128) Receptor Subtypes (A1, A2A, A2B, A3)

The adenosine receptor family, also known as P1 purinergic receptors, is comprised of four subtypes: A1, A2A, A2B, and A3. nih.gov These receptors are integral membrane proteins that are widely distributed throughout the human body and are involved in regulating functions in the cardiovascular, nervous, and immune systems. nih.govcoventry.ac.uk

The classification of these receptors is based on their pharmacological profiles, primary amino acid sequences, and the signal transduction pathways they activate. The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase cAMP production. dntb.gov.ua

These receptor subtypes also exhibit differential affinity for adenosine. The A1 and A2A receptors are high-affinity receptors, being activated by physiological concentrations of adenosine, while the A2B and A3 receptors have a lower affinity for adenosine and are thought to be activated under conditions of cellular stress or injury when adenosine levels are significantly elevated. dntb.gov.ua

The distribution of these receptors is widespread and often overlapping, contributing to the complex and sometimes opposing effects of adenosine. A1 receptors are highly expressed in the brain, heart, and adipose tissue. A2A receptors are abundant in the striatum, platelets, and immune cells. A2B receptors are more ubiquitously expressed at lower levels, while A3 receptors are found in various tissues, including the lungs and immune cells.

| Receptor Subtype | Primary G Protein Coupling | Effect on Adenylyl Cyclase | Affinity for Adenosine | Key Locations |

|---|---|---|---|---|

| A1 | Gi/o | Inhibition | High | Brain, Heart, Adipose Tissue |

| A2A | Gs | Stimulation | High | Striatum, Platelets, Immune Cells |

| A2B | Gs | Stimulation | Low | Ubiquitous (low levels) |

| A3 | Gi/o | Inhibition | Low | Lungs, Immune Cells |

Adenosine Amine Congener as a Selective A1 Adenosine Receptor Agonist

This compound (ADAC) is a synthetic adenosine derivative that has been identified as a potent and selective agonist for the A1 adenosine receptor. nih.govnih.govnih.govacs.org Its unique chemical structure allows for specific interactions with the A1 receptor subtype, making it a valuable tool in pharmacological research.

The selectivity of ADAC for the A1 receptor has been demonstrated in competitive binding assays. Studies using rat receptors have shown that ADAC binds to the A1 receptor with high affinity, while exhibiting significantly lower affinity for the A2A and A3 receptor subtypes. The inhibition constants (Ki) for ADAC at these receptors highlight its selectivity.

| Receptor Subtype (Rat) | Ki (nM) |

|---|---|

| A1 | 0.85 |

| A2A | 210 |

| A3 | 281 |

This pronounced selectivity for the A1 receptor makes ADAC a valuable pharmacological tool for investigating the physiological and pathophysiological roles of this specific receptor subtype without the confounding effects of activating other adenosine receptors.

Chemical modification of ADAC has led to the development of irreversible agonists, such as m-DITC-ADAC. This compound is designed to form a covalent bond with the A1 adenosine receptor, resulting in prolonged and irreversible activation. The isothiocyanate group (DITC) in m-DITC-ADAC is a reactive moiety that can form a stable covalent linkage with nucleophilic residues, such as cysteine or lysine, within the receptor's binding pocket.

This irreversible stimulation of the A1 receptor by m-DITC-ADAC has been shown to have significant physiological effects. For example, in the rabbit heart, m-DITC-ADAC has been demonstrated to mimic the protective effects of ischemic preconditioning, a phenomenon where a brief period of ischemia protects the heart from a subsequent, more prolonged ischemic insult. nih.gov This suggests that the sustained activation of the A1 receptor by an irreversible agonist can provide an extended window of cardioprotection. nih.gov

Ligand Binding Dynamics and Receptor Affinity Studies

The interaction between a ligand and its receptor is a dynamic process characterized by association and dissociation rates. While specific kinetic data for ADAC are not extensively detailed in the available literature, general principles of ligand-receptor interactions apply. The affinity of a ligand, such as ADAC, for its receptor is a function of both the rate at which it binds to the receptor (association rate constant, kon) and the rate at which it dissociates from the receptor (dissociation rate constant, koff). The equilibrium dissociation constant (Kd), a measure of affinity, is the ratio of koff to kon.

Molecular dynamics simulations and mutagenesis studies on the A1 receptor have provided insights into the binding of N6-substituted adenosine analogs, a class to which ADAC belongs. These studies suggest that the N6-substituent plays a crucial role in determining selectivity for the A1 receptor by interacting with a specific hydrophobic pocket within the receptor.

Molecular and Cellular Mechanisms of Action

G Protein-Coupled Receptor (GPCR) Signaling Transduction

Adenosine (B11128) amine congener is an agonist for adenosine receptors, which are a class of G protein-coupled receptors (GPCRs). scbt.comcaymanchem.com There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. mdpi.com These receptors are widely distributed throughout the body and are involved in regulating a variety of physiological processes. nih.gov The activation of these receptors by adenosine amine congener initiates a cascade of intracellular signaling events that ultimately lead to a cellular response. nih.gov

This compound demonstrates selectivity for the A1 adenosine receptor over the A2A and A3 receptors. caymanchem.com The binding affinities (Ki) for rat receptors are 0.85 nM, 210 nM, and 281 nM for A1, A2A, and A3 receptors, respectively. caymanchem.com

The A1 and A3 adenosine receptors are coupled to inhibitory G proteins of the Gi and Go family. encyclopedia.pub When this compound binds to these receptors, it causes a conformational change in the receptor, which in turn activates the associated G protein. nih.gov The activated G protein then inhibits the activity of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). encyclopedia.pubnih.gov This leads to a decrease in the intracellular concentration of cAMP. nih.govnih.gov

The reduction in cAMP levels has a number of downstream effects, including the modulation of protein kinase A (PKA) activity. nih.gov PKA is a cAMP-dependent enzyme that phosphorylates a variety of proteins, and its inhibition can lead to changes in gene expression, metabolism, and cell growth. nih.gov

Studies have shown that deoxyadenosine (B7792050) derivatives have enhanced inhibitory effects on adenylate cyclase. nih.gov For instance, 2',5'-dideoxyadenosine (B1206784) has been found to be a potent inhibitor of adenylate cyclase, with 50% inhibition observed at a concentration of 4 µM. nih.gov

In addition to inhibiting adenylate cyclase, the activation of Gi/o proteins by this compound can also modulate the activity of ion channels, leading to changes in intracellular calcium and potassium concentrations. nih.gov

Activation of A1 adenosine receptors in striatal cholinergic interneurons has been shown to reduce N-type calcium currents through a membrane-delimited, Gi/o class G-protein pathway. nih.gov This inhibition of calcium influx can have significant effects on neuronal excitability and neurotransmitter release. nih.govnih.gov For example, in the suprachiasmatic nucleus, adenosine and its analogs have been observed to cause a reversible inhibition of whole-cell barium currents (which are carried through calcium channels) in approximately 70% of neurons. nih.gov Specifically, 1 µM of adenosine reduced the amplitude of barium currents by about 27%. nih.gov

Furthermore, adenosine can activate potassium channels. nih.govnih.gov In arterial myocytes, adenosine stimulates A2 receptors, leading to an increase in intracellular cAMP and activation of protein kinase A, which in turn opens ATP-sensitive potassium (KATP) channels. nih.gov In mitral cells of the olfactory bulb, activation of A1 receptors hyperpolarizes the cells by activating background potassium channels belonging to the two-pore domain K+ channel family. nih.gov

Regulation of Neurotransmitter Release and Synaptic Transmission

This compound, through its action on adenosine receptors, plays a significant role in modulating the release of various neurotransmitters and thereby influencing synaptic transmission. nih.gov This regulation is a key mechanism by which adenosine exerts its effects on the central nervous system. nih.gov

The primary mechanism for this regulation is presynaptic inhibition. nih.govnih.gov Activation of presynaptic A1 receptors by adenosine leads to a reduction in the release of excitatory neurotransmitters such as glutamate (B1630785). glpbio.comnih.govconsensus.app This effect is largely mediated by the inhibition of presynaptic calcium influx, which is a critical step in the process of neurotransmitter release. nih.gov Studies in the hippocampus have shown that adenosine inhibits evoked synaptic transmission primarily by reducing presynaptic calcium entry. nih.gov

In addition to glutamate, adenosine also modulates the release of other neurotransmitters, including acetylcholine, GABA, and noradrenaline. nih.gov In the suprachiasmatic and arcuate nucleus, adenosine has been shown to presynaptically reduce inhibitory GABA neurotransmission. nih.gov However, in some instances, inhibitory transmission appears to be less affected than excitatory transmission. nih.govconsensus.app

Anti-inflammatory and Immunomodulatory Pathways

This compound exhibits significant anti-inflammatory and immunomodulatory effects by acting on adenosine receptors expressed on various immune cells. mdpi.comnih.gov Extracellular adenosine levels increase in response to metabolic stress and cell damage, such as in conditions of hypoxia, ischemia, and inflammation, where it acts as a key regulator of the immune response. nih.gov

A key anti-inflammatory action of adenosine is the inhibition of pro-inflammatory cytokine production by activated monocytes and macrophages. nih.govresearchgate.net Adenosine receptor activation, particularly of the A2A and A3 subtypes, can suppress the production of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. mdpi.comnih.govnih.gov

The mechanism of TNF-α inhibition is pre-translational, with adenosine receptor stimulation leading to a marked decrease in TNF-α mRNA. nih.gov In contrast, the production of other cytokines like interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8) may not be affected by adenosine agonists. nih.gov However, some studies suggest that A2B receptor activation can stimulate IL-6 release in certain cell types like endothelial cells. cloudfront.net

The rank order of potency for different adenosine agonists in inhibiting TNF-α suggests the involvement of the A3 receptor. nih.gov For instance, N6-(3-iodobenzyl)-9-[5-(methylcarbamoyl)-beta-D-ribofuranosyl] adenosine has been shown to be a more potent inhibitor than other agonists. nih.gov

Beyond cytokine inhibition, adenosine modulates a range of cellular inflammatory responses. frontiersin.org It can diminish leukocyte recruitment by inhibiting stimulated neutrophil adhesion to the vascular endothelium. nih.gov A1 receptor activation, however, has been shown to promote neutrophil adhesion to various surfaces. nih.gov

Adenosine also influences the function of dendritic cells, which are crucial for initiating adaptive immune responses. mdpi.com It promotes the recruitment of immature dendritic cells to sites of inflammation via A1 or A3 receptors. nih.gov Once at the site, adenosine, acting through A2A receptors, can induce an anti-inflammatory dendritic cell phenotype, which skews T-cell responses towards a T helper 2 (TH2) profile. nih.gov

Furthermore, adenosine can "switch" the function of macrophages. nih.gov Stimulation of A2A receptors on TLR-activated macrophages can shift their production from pro-inflammatory cytokines like TNF-α and IL-12 to anti-inflammatory and angiogenic factors such as IL-10 and vascular endothelial growth factor (VEGF). nih.gov

Augmentation of Endogenous Antioxidant Defenses

Activation of adenosine A1 receptors by agonists like ADAC plays a significant role in mitigating oxidative stress by enhancing the activity of the cell's innate antioxidant enzyme systems. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a major contributor to cellular damage following events like ischemia-reperfusion.

Research has demonstrated that endogenous adenosine, acting via the A1R, is crucial for limiting oxidant damage. In studies involving isolated hearts subjected to ischemia, the absence of A1 receptors resulted in increased markers of lipid oxidation and a diminished glutathione (B108866) redox status, indicating heightened oxidative stress nih.gov. This suggests that A1R signaling is a key intrinsic mechanism for controlling ROS-mediated damage.

Pharmacological preconditioning with A1 receptor agonists has been shown to directly boost the activity of key antioxidant enzymes. In isolated rat hearts, treatment with the A1R agonist 2-chloro-N6-cyclopentyladenosine (CCPA) led to a significant preservation of myocardial function, which was correlated with higher activity of superoxide (B77818) dismutase (SOD) and catalase nih.gov. These enzymes are critical for cellular defense against ROS:

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

Catalase: Facilitates the decomposition of hydrogen peroxide into water and oxygen, thereby neutralizing its potential to form more dangerous radicals.

By upregulating these enzymatic defenses, A1R activation helps to maintain cellular redox balance and protect cells from the damaging effects of oxidative bursts that occur during pathological conditions.

Table 1: Effect of Adenosine A1 Receptor Activation on Antioxidant Enzymes

| Enzyme | Function | Effect of A1R Activation | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide | Increased Activity | nih.gov |

| Catalase | Decomposes hydrogen peroxide into water and oxygen | Increased Activity | nih.gov |

Promotion of Anti-apoptotic Pathways and Cell Survival

A cornerstone of the protective effects conferred by this compound is its ability to inhibit apoptosis (programmed cell death) and promote cell survival. This is achieved primarily through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cellular survival.

Upon binding of an agonist like ADAC, the A1 receptor activates the PI3K/Akt pathway spandidos-publications.comnih.gov. The activation of A1R in cells leads to increased expression levels of both PI3K and the phosphorylated, active form of Akt (p-Akt) spandidos-publications.comnih.gov. Activated Akt is a serine/threonine kinase that phosphorylates a multitude of downstream targets, leading to a cascade of anti-apoptotic effects.

One of the critical downstream effects of Akt activation is the inhibition of pro-apoptotic proteins.

p53 Regulation: A1R agonists have been shown to inhibit apoptosis by downregulating the phosphorylation of the p53 protein spandidos-publications.com. The p53 tumor suppressor protein, when activated by cellular stress, can trigger apoptosis. By inhibiting its phosphorylation, A1R activation keeps this pathway in check. Studies have demonstrated that A1R agonists can lead to a significant down-regulation in the mRNA expression of p53 nih.gov.

Caspase Inhibition: Caspases are a family of proteases that execute the process of apoptosis. Activation of the A1 receptor has been shown to reduce the expression of key executioner caspases, including caspase-3, as well as initiator caspases like caspase-8 and caspase-9 nih.govnih.gov. This inhibition prevents the dismantling of the cell that characterizes apoptosis.

By activating the PI3K/Akt signaling cascade, A1R agonists like ADAC effectively shift the cellular balance away from death-promoting pathways and towards survival, which is particularly critical in protecting tissues from ischemic injury spandidos-publications.comnih.gov.

Table 2: Research Findings on A1R-Mediated Anti-apoptotic Signaling

| Signaling Molecule | Role in Apoptosis | Effect of A1R Agonist Treatment | Reference |

|---|---|---|---|

| PI3K | Pro-survival signaling | Expression/Activity Increased | spandidos-publications.comnih.gov |

| Akt (p-Akt) | Pro-survival signaling | Phosphorylation/Activity Increased | spandidos-publications.comnih.gov |

| p53 | Pro-apoptotic transcription factor | Phosphorylation/Expression Decreased | spandidos-publications.comnih.gov |

| Caspase-3 | Executioner caspase | Expression/Activity Decreased | nih.govnih.gov |

Effects on Endothelial Cell Function and Vascular Integrity

The influence of this compound on the vascular system is complex, with A1 receptor activation exerting distinct effects on vascular tone and the integrity of the endothelial barrier. These effects can vary depending on the specific vascular bed being examined.

Vascular Tone Regulation: The predominant effect of A1 receptor activation in vascular smooth muscle is contraction. Studies using aortic rings from mice have shown that selective A1R agonists, such as CCPA, induce vasoconstriction nih.govnih.gov. This contractile response is mediated through the activation of the Phospholipase C (PLC) pathway nih.gov. This action is in contrast to the effects of A2A and A2B receptor activation, which typically lead to vasodilation nih.gov. Therefore, A1R signaling can negatively modulate the vascular relaxation mediated by other adenosine receptor subtypes, contributing to the fine-tuning of vascular tone nih.gov.

Endothelial Barrier Function and Integrity: The role of A1 receptors in modulating the permeability of the endothelial barrier, a key aspect of vascular integrity, appears to be tissue-specific, with some studies showing conflicting results.

Barrier Disruption: In the central nervous system, activation of A1 receptors has been reported to increase the permeability of the blood-brain barrier (BBB) jneurosci.org. This effect was associated with the formation of actinomyosin stress fibers in brain endothelial cells, which can lead to changes in cell shape and a less restrictive barrier jneurosci.org.

Barrier Enhancement: Conversely, in the microvasculature of the vasa vasorum (the blood vessels that supply the walls of larger arteries), activation of A1 receptors has been shown to improve and promote endothelial cell barrier integrity researchgate.net.

These divergent findings suggest that the net effect of A1R activation on vascular integrity is highly dependent on the specific endothelial cell type and its local microenvironment. While adenosine is generally considered to have barrier-protective functions, particularly against inflammatory agents, this effect is often attributed to A2A and A2B receptors nih.govnih.gov. The role of A1R appears more nuanced, contributing to vasoconstriction and having variable, context-dependent effects on endothelial permeability.

Table 3: Summary of Adenosine A1 Receptor Effects on Vascular Function

| Vascular Parameter | Primary Effect of A1R Activation | Intracellular Pathway | Reference |

|---|---|---|---|

| Vascular Tone (Aorta) | Vasoconstriction | Phospholipase C (PLC) | nih.gov |

| Blood-Brain Barrier Permeability | Increased | Actinomyosin Stress Fiber Formation | jneurosci.org |

Biological Roles and Physiological Modulation by Adenosine Amine Congener

Central Nervous System Modulation

Adenosine (B11128) amine congener's activity within the central nervous system is primarily dictated by its agonistic effects on adenosine A1 receptors, which are abundantly expressed in the brain. Activation of these receptors generally leads to inhibitory effects on neuronal activity, which underlies its diverse modulatory functions.

Adenosine's modulation of neuronal excitability is a dynamic process. Extracellular adenosine levels can fluctuate, and these changes alter the degree of A1 receptor activation, thereby influencing regional brain excitability. nih.gov For instance, conditions that increase extracellular adenosine can enhance this tonic inhibition, which is a mechanism being explored for controlling conditions of neuronal hyperexcitability, such as epilepsy. nih.gov The mechanisms underlying the otoprotective effects of ADAC include the inhibition of glutamate (B1630785) release via presynaptic A1 receptors and the inhibition of voltage-gated Ca2+ channels, which can prevent the activation of apoptotic and necrotic cell death pathways. medchemexpress.com

Adenosine is recognized as a key homeostatic regulator of sleep. nih.govconsensus.appresearchgate.net Its extracellular concentration increases in the cortex and basal forebrain during prolonged wakefulness and decreases during sleep. nih.govconsensus.appresearchgate.net This accumulation of adenosine is thought to mediate the growing sleep pressure experienced during waking hours. The sleep-inducing effects of adenosine are, in part, mediated by the inhibition of wake-promoting neurons via the A1 receptor. nih.govnih.gov

While direct studies on the effect of adenosine amine congener on the sleep-wake cycle are not extensively documented, its function as a potent A1 receptor agonist suggests it would contribute to the inhibitory processes that promote sleep. The activation of A1 receptors in brain regions like the cholinergic basal forebrain is a crucial step in mediating the sleep-inducing effects of adenosine. nih.gov Therefore, ADAC would be expected to enhance the inhibitory adenosinergic tone that facilitates the transition to and maintenance of sleep.

This compound has demonstrated a significant impact on cognitive function, particularly in the context of neuroprotection. In a study involving gerbils subjected to cerebral ischemia, postischemic administration of ADAC resulted in the full preservation of spatial memory and learning ability. nih.gov This neuroprotective effect was associated with a significant preservation of neuronal morphology. nih.gov

The influence of adenosine on cognitive processes is primarily modulatory and is mediated through its action on both inhibitory A1 receptors and excitatory A2A receptors. nih.gov While the role of A1 receptor activation in normal memory function is complex, its neuroprotective qualities in pathological states are more clearly defined. The preservation of cognitive function by ADAC following an ischemic event highlights the therapeutic potential of targeting A1 receptors to mitigate brain damage and its functional consequences.

| Ischemia Duration | ADAC Treatment Time Post-Ischemia | Neuronal Survival Rate | Spatial Memory and Learning |

|---|---|---|---|

| 5 min | 6 or 12 hours | ~85% (vs. 50% in controls) | Not specified |

| 10 min | 6 hours | Significant protection | Full preservation |

| 10 min | 12 hours | Significant protection | Indistinguishable from controls |

Data derived from a study on the neuroprotective effects of ADAC in gerbils following forebrain ischemia. nih.gov

Sensory System Modulation

The influence of this compound extends to the sensory system, with particularly well-documented effects within the auditory system. Its interaction with adenosine A1 receptors in the cochlea provides significant protection against various forms of injury.

This compound has been shown to be a potent agent in mitigating cochlear injury and hearing loss induced by both excessive noise and ototoxic drugs like cisplatin (B142131). nih.gov Treatment with ADAC following noise exposure has been demonstrated to significantly improve hearing thresholds and enhance the survival of sensory hair cells in the cochlea. nih.gov The otoprotective effects of ADAC are linked to the activation of adenosine A1 receptors, which helps to reduce oxidative stress in the cochlea. medchemexpress.com

Research has shown that the timing and duration of ADAC administration are critical for its efficacy. Early treatment following noise exposure provides greater recovery, and multiple injections over several days can lead to a more sustainable therapeutic effect. nih.gov This suggests that ADAC can be a valuable treatment for noise-induced cochlear injury in both acute and extended exposure scenarios. nih.gov

| Treatment Strategy | Outcome |

|---|---|

| Early treatment (6h post-noise) | Greater recovery than late treatment |

| Late treatment (24h post-noise) | Less effective than early treatment |

| Multiple injections for 5 days | Significantly attenuated threshold shifts and improved hair cell survival |

Summary of findings on the therapeutic window for ADAC in treating noise-induced cochlear injury. nih.gov

The specific distribution of adenosine receptors throughout the mammalian cochlea suggests a role for adenosine signaling in both sensory transduction and auditory neurotransmission. mdpi.comtandfonline.comresearchgate.net These receptors are found in sensory and neural tissues, as well as the vasculature of the cochlea. tandfonline.com The outer hair cells, which are crucial for active motility during sound transduction, are particularly vulnerable to metabolic stress, and adenosine signaling is implicated in their protection. nih.gov

While the overarching role of adenosine in modulating auditory function is recognized, direct studies detailing the specific actions of this compound on the processes of auditory neurotransmission and sensory transduction are limited. However, its known function as an A1 receptor agonist implies that it would modulate these processes in line with the general inhibitory and protective functions of A1 receptor activation. This includes the potential to regulate neurotransmitter release at the synapses between hair cells and auditory neurons, thereby influencing the transmission of auditory signals to the brain.

Cardiovascular System Modulation

The cardiovascular effects of this compound are a direct consequence of its interaction with A1 adenosine receptors, which are abundantly expressed in cardiac tissue. Activation of these receptors initiates a cascade of intracellular signaling events that influence the electrical and mechanical functions of the heart.

Influence on Heart Rate and Blood Pressure Regulation

Activation of A1 adenosine receptors by agonists like this compound exerts a negative chronotropic effect, leading to a decrease in heart rate. This is achieved by slowing the rate of spontaneous depolarization in the sinoatrial (SA) node, the heart's natural pacemaker. The binding of an A1 agonist to its receptor in the SA node activates an inhibitory G-protein, which in turn leads to the opening of potassium channels. The subsequent efflux of potassium hyperpolarizes the cell membrane, making it more difficult for the pacemaker potential to reach the threshold for firing, thus slowing the heart rate.

In addition to its effects on heart rate, adenosine and its analogs can influence blood pressure. While A2A and A2B adenosine receptors are primarily responsible for the vasodilatory effects that lower blood pressure, A1 receptor activation can have more complex and sometimes indirect effects on vascular tone and blood pressure regulation. In anesthetized rats, for instance, repeated administration of adenosine has been shown to increase its hypotensive and negative chronotropic responses. nih.gov Studies in dogs have also demonstrated that adenosine infusion leads to a decrease in arterial blood pressure through vasodilatation. nih.gov

The precise quantitative effects of this compound on these parameters can vary depending on the experimental model and conditions. The following table summarizes general findings on the impact of A1 adenosine receptor activation on key cardiovascular parameters.

Interactive Data Table: General Effects of A1 Adenosine Receptor Activation on Cardiovascular Parameters

| Parameter | Effect | Primary Mechanism |

| Heart Rate | Decrease | Slowing of SA node firing rate |

| Blood Pressure | Variable/Decrease | Indirect effects and potential for vasodilation |

| Atrioventricular (AV) Conduction | Slowing | Prolongation of the refractory period in the AV node |

Role in Ischemic Preconditioning Phenomena

Ischemic preconditioning is a powerful endogenous protective mechanism where brief, non-lethal episodes of ischemia and reperfusion render the myocardium more resistant to a subsequent, more prolonged ischemic insult. Adenosine, released during these brief ischemic periods, is a key trigger for this protective effect, and selective A1 receptor agonists like this compound can mimic this phenomenon.

The cardioprotective effects of A1 receptor activation in ischemic preconditioning are multifaceted. Studies have shown that pretreatment with A1-selective adenosine analogues can protect the heart against infarction. physiology.org The mechanism involves the activation of protein kinase C (PKC) and the subsequent opening of ATP-sensitive potassium (KATP) channels, which are crucial for myocardial protection. This protective action is mediated by both A1 and A3 receptor subtypes. nih.gov

Research in various animal models has consistently demonstrated the ability of A1 receptor agonists to reduce the size of a myocardial infarction. For example, intravenous pretreatment with A1-selective agonists has been shown to protect the heart against infarction. physiology.org Furthermore, the administration of selective adenosine A1 receptor agonists has been found to reduce ischemic myocardial injury. physiology.org

The following table presents a summary of research findings on the role of A1 adenosine receptor agonists in reducing myocardial infarct size, a key outcome of ischemic preconditioning.

Interactive Data Table: Research Findings on A1 Agonist-Mediated Myocardial Protection

| Study Focus | Key Finding | Implication for Ischemic Preconditioning |

| A1-Selective Agonist Pretreatment | Significant reduction in myocardial infarct size. physiology.org | Demonstrates the ability of A1 receptor activation to mimic the protective effects of ischemic preconditioning. |

| Mechanism of Cardioprotection | Involvement of A1 and A3 receptors, protein kinase C, and ATP-sensitive potassium channels. nih.gov | Elucidates the signaling pathways through which A1 agonists confer myocardial protection. |

| General Adenosine Effects | Adenosine is a crucial mediator of ischemic preconditioning, reducing myocyte apoptosis. mdpi.com | Highlights the central role of the adenosine signaling system in the heart's endogenous protective mechanisms. |

| A1 Receptor Agonists in Reperfusion Injury | A1 receptor activation can reduce myocardial injury when administered before or during reperfusion. nih.gov | Suggests a therapeutic window for A1 agonists in mitigating damage associated with restoring blood flow to ischemic tissue. |

Preclinical Research Applications and Therapeutic Potential

Neuroprotective Applications in Models of Neurological Disorders

The activation of adenosine (B11128) A1 receptors is a well-established pathway for neuroprotection, primarily through mechanisms that decrease the release of excitatory neurotransmitters like glutamate (B1630785) and hyperpolarize neurons. nih.gov ADAC, as a selective A1 agonist, has been investigated extensively for its ability to mitigate neuronal damage in various models of acute and chronic neurological diseases. nih.govnih.gov

In preclinical models of stroke, specifically using gerbils subjected to bilateral carotid occlusion, ADAC has demonstrated significant neuroprotective properties. nih.govnih.gov Studies have shown that both acute and chronic administration of ADAC can protect against the neuronal damage and mortality induced by cerebral ischemia. nih.gov

Table 1: Neuroprotective Effects of ADAC in a Gerbil Model of Cerebral Ischemia

Summary of findings on survival and neuronal preservation following 10 minutes of bilateral carotid occlusion.

| Treatment Regimen | Key Finding | Outcome | Reference |

|---|---|---|---|

| Acute (Pre-ischemia) | Statistically significant reduction in postischemic mortality and morbidity. | Increased Survival | nih.gov |

| Chronic (60 days) | Protection against mortality and neuronal damage at low microgram doses. | 70-90% End-point Survival | nih.govamazonaws.com |

| Chronic (60 days) | Statistically significant increase in the number of intact neurons in the hippocampal CA1 sector. | 85-90% Neuronal Preservation | amazonaws.com |

Huntington's disease is a neurodegenerative disorder characterized by motor impairments and significant lesions in the striatum. nih.govjneurosci.org The compound 3-nitropropionic acid (3-NP) is a mitochondrial inhibitor used to create animal models that mimic the striatal degeneration seen in Huntington's disease. nih.govnih.gov

In a rat model using 3-NP, acute treatment with ADAC showed remarkable neuroprotective effects. nih.govjneurosci.org The administration of ADAC led to a substantial reduction in the size of the striatal lesion and decreased ongoing striatal degeneration. nih.govjneurosci.org Furthermore, the treatment prevented the development of severe dystonia of the hindlimbs, a key motor impairment in this model. nih.gov Electrophysiological studies suggest that ADAC's protective effects may be mediated presynaptically by reducing striatal excitotoxicity. nih.gov These findings indicate that A1 receptor agonists like ADAC warrant further evaluation in animal models of Huntington's disease. nih.govjneurosci.org

Table 2: Effects of ADAC in a 3-Nitropropionic Acid (3-NP) Rat Model of Huntington's Disease

Quantitative outcomes of acute ADAC treatment on striatal damage and motor symptoms.

| Parameter Measured | Effect of ADAC Treatment | Reference |

|---|---|---|

| Striatal Lesion Size | ~40% Reduction | nih.govjneurosci.org |

| Ongoing Striatal Degeneration | ~30% Reduction | nih.govjneurosci.org |

| Field Excitatory Postsynaptic Potential (EPSP) Amplitude | ~70% Decrease | nih.gov |

| Severe Dystonia of Hindlimbs | Prevented Development | nih.gov |

Adenosine is recognized as an endogenous anticonvulsant and seizure terminator in the brain. nih.govnih.gov Its anti-seizure effects are largely mediated through the activation of the adenosine A1 receptor. nih.govencyclopedia.pub A deficiency in A1 receptor density or a failure of endogenous adenosine-based seizure control mechanisms has been implicated in the development and progression of epilepsy in animal models. nih.gov

While direct studies on ADAC in specific epilepsy models are less detailed in the available literature, its potent and selective agonism at the A1 receptor places it within a class of compounds considered promising for treating seizure disorders. nih.govnih.gov The fundamental mechanism of A1 receptor activation involves neuronal hyperpolarization and suppression of synaptic transmission, which are key to controlling the excessive neuronal firing that characterizes seizures. encyclopedia.pub Conversely, adenosine receptor antagonists like Xanthine amine congener (XAC) and caffeine (B1668208) have been shown to have potent convulsant properties, reinforcing the concept that A1 receptor activation is crucial for seizure control. nih.govnih.gov

The adenosine system, particularly the interplay between inhibitory A1 receptors and facilitatory A2A receptors, is a critical area of research in neurodegeneration. nih.govnih.gov Generally, A1 receptor activation is considered neuroprotective, while the upregulation and activation of A2A receptors are often implicated in exacerbating neuronal damage in conditions like Parkinson's and Alzheimer's disease. nih.govnih.gov

ADAC's role as a selective A1 agonist makes it a valuable research tool for exploring the protective pathways mediated by this receptor. nih.gov The compound's ability to reduce excitotoxicity is a key mechanism relevant to a variety of neurodegenerative disorders where this process is a common pathological feature. nih.gov Research into A1 agonists like ADAC contributes to the broader strategy of developing therapies that can either halt or slow the progression of neuronal degeneration by modulating the adenosine system. nih.govnih.gov This includes exploring how to enhance the protective effects of A1 receptors while potentially blocking the detrimental effects of A2A receptors. nih.gov

Otoprotective Applications in Models of Hearing Loss

Beyond the central nervous system, ADAC has been investigated for its potential to protect the sensory structures of the inner ear. This research has focused on conditions like noise-induced hearing loss, where excitotoxicity and oxidative stress play significant roles in the pathology.

Exposure to excessive noise is a common cause of hearing loss, leading to damage to the cochlea and the death of sensory hair cells. nih.gov In Wistar rat models of noise-induced hearing loss, ADAC has demonstrated significant otoprotective (ear-protective) effects. nih.govmedchemexpress.com

Post-noise exposure treatment with ADAC led to a significantly greater recovery of hearing thresholds compared to control groups. nih.gov This functional recovery was supported by histological evidence showing increased survival of sensory hair cells. nih.gov The mechanisms behind this protection are thought to include the reduction of oxidative stress, as evidenced by decreased nitrotyrosine immunoreactivity in the cochlea of ADAC-treated animals. nih.gov Research has shown that the therapeutic effect is dependent on both the dose and the timing of administration, with treatment being most effective within the first 24 hours after the noise trauma. medchemexpress.comnih.gov

Table 3: Otoprotective Effects of ADAC in Rat Models of Noise-Induced Hearing Loss

Summary of key findings from studies on ADAC's ability to mitigate cochlear injury.

| Parameter | Finding | Reference |

|---|---|---|

| Hearing Threshold Recovery | Provided up to 21 dB of protection (averaged across 8-28 kHz). | medchemexpress.comnih.gov |

| Optimal Treatment Window | Most effective in the first 24 hours after noise exposure. | medchemexpress.comnih.gov |

| Cellular Outcome | Increased survival of sensory hair cells. | nih.gov |

| Biochemical Mechanism | Reduced nitrotyrosine immunoreactivity (a marker of oxidative stress). | nih.gov |

Research in Pain Management Mechanisms

The adenosine system is recognized as a significant pharmacological target for pain management, particularly in the context of neuropathic and inflammatory pain. mdpi.com Research has demonstrated that adenosine and its analogs can modulate pain signaling through interactions with adenosine receptors, primarily the A1, A2A, and A3 receptors. nih.govmdpi.com Activation of the A1 adenosine receptor, in particular, has been linked to antinociceptive effects at peripheral, spinal, and supraspinal levels. mdpi.com Adenosine compounds have shown the ability to reduce allodynia and hyperalgesia, which are characteristic features of chronic pain states, suggesting an effect on the central sensitization of the nervous system. nih.gov

While specific preclinical studies focusing solely on Adenosine amine congener in pain management are not extensively detailed in the provided sources, the broader class of adenosine A1 receptor agonists has been a subject of investigation. nih.gov These agonists are believed to exert their pain-relieving effects through various mechanisms, including the modulation of neurotransmitter release and the reduction of neuronal excitability. mdpi.com The pain-relieving effects mediated by central adenosine A1 receptor activation are noted to have a slow onset but a long duration of action. nih.gov Furthermore, adenosine receptor activation can produce anti-inflammatory effects, which is relevant to managing inflammatory pain. mdpi.com

Anti-inflammatory and Immunomodulatory Research

Adenosine is considered a key regulator of immune and inflammatory responses, generally exerting anti-inflammatory effects. nih.govnih.gov This has led to research into the therapeutic potential of targeting adenosine receptors for various inflammatory and autoimmune diseases. nih.gov

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for the human neuroinflammatory disease, multiple sclerosis. nih.govwikipedia.org Research in this area has highlighted the complex role of the adenosine system in modulating neuroinflammation. frontiersin.org Studies have shown that extracellular adenosine, acting through its receptors, can influence the migration of lymphocytes into the central nervous system (CNS), a key event in the pathogenesis of EAE. nih.gov

Specifically, the A2A adenosine receptor has been a focus of research in EAE models. frontiersin.org Activation of the A2A receptor has been shown to have dual effects, both potentially exacerbating and alleviating disease severity. frontiersin.org On one hand, A2A receptor signaling can facilitate the recruitment of inflammatory T-helper cells into the CNS. frontiersin.org On the other hand, it can also downregulate the inflammatory potential of these immune cells. frontiersin.org While these studies provide insight into the role of the broader adenosine system in neuroinflammation, specific research on the effects of this compound in EAE models is not detailed in the provided search results.

Explorations in Cardiovascular Disease Management

The adenosine system plays a crucial role in cardiovascular physiology and pathology, making it an intriguing target for the management of cardiovascular diseases. nih.gov Adenosine is involved in the regulation of vascular tone, heart rate, and platelet function. nih.govmdpi.com Its effects are mediated through the four adenosine receptor subtypes (A1, A2A, A2B, and A3), which are present in various cardiovascular tissues. mdpi.com

Activation of adenosine receptors can lead to a range of cardioprotective effects. nih.gov For instance, adenosine is known to be a potent vasodilator, particularly in the coronary circulation, which increases blood flow to the heart muscle. nih.gov This effect is primarily mediated by the A2A receptor. nih.gov Additionally, adenosine has anti-inflammatory properties that are relevant to conditions like atherosclerosis. nih.govnih.gov It can also influence cholesterol homeostasis and inhibit platelet aggregation, both of which are important factors in cardiovascular health. nih.gov While the therapeutic potential of modulating the adenosine system in cardiovascular disease is an active area of research, specific investigations into the role of this compound in this context are not extensively covered in the available literature. nih.govmdpi.com

Methodologies and Advanced Research Techniques Applied to Adenosine Amine Congener

Structure-Activity Relationship (SAR) Studies for Optimized Ligand Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and have been instrumental in refining adenosine (B11128) analogues to achieve high affinity and selectivity for specific adenosine receptor (AR) subtypes. The adenosine scaffold offers several positions for chemical modification, primarily the N⁶ and C2 positions of the purine (B94841) ring and the 5'-position of the ribose moiety.

Systematic modifications have revealed key principles for designing selective agonists:

N⁶-Position: Substitutions at this position are critical for determining affinity and selectivity, particularly for the A₁ receptor. Introducing hydrophobic moieties, such as cycloalkyl (e.g., cyclopentyl in N⁶-cyclopentyladenosine, CPA) and bicycloalkyl groups, generally confers high A₁ selectivity.

C2-Position: Modifications at the C2 position have been exploited to enhance A₂ₐ selectivity. The addition of amino-, oxo-ether, or alkynyl chains at this position can significantly increase affinity for the A₂ₐ receptor. For instance, the combination of substitutions at C2 and 5' led to the development of CGS21680, a highly selective A₂ₐ agonist.

5'-Position: Alterations to the ribose sugar, especially at the 5'-position, have a profound impact on agonist activity. The substitution of a 5'-carboxamido group, as seen in 5′-N-ethylcarboxamidoadenosine (NECA), results in a potent but generally non-selective AR agonist.

For the A₃ receptor, a combination of modifications is often required. For example, the highly potent and selective A₃ agonist N⁶-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (IB-MECA) incorporates substitutions at both the N⁶ and 5' positions. These SAR studies provide a rational framework for designing novel ligands with optimized potency, selectivity, and efficacy for desired therapeutic applications.

Table 1: Structure-Activity Relationships of Adenosine Receptor Agonists

| Compound | Key Structural Modification(s) | Primary Receptor Selectivity | Reported Affinity (Ki) / Potency (EC₅₀) |

|---|---|---|---|

| Adenosine Amine Congener (ADAC) | N⁶-phenylacetamide derivative | A₁ Selective | Ki = 0.85 nM (rat A₁) |

| N⁶-cyclopentyladenosine (CPA) | N⁶-cyclopentyl group | A₁ Selective | ~400-800 fold selective for A₁ |

| 2-Chloro-N⁶-cyclopentyladenosine (CCPA) | C2-chloro, N⁶-cyclopentyl | A₁ Selective | ~1500 fold selective for A₁ |

| 5′-N-ethylcarboxamidoadenosine (NECA) | 5'-N-ethylcarboxamide group | Non-selective | Potent at all AR subtypes |

| CGS21680 | C2-phenylethylamino, 5'-uronamide | A₂ₐ Selective | High selectivity for A₂ₐ |

| IB-MECA | N⁶-(3-iodobenzyl), 5'-N-methyluronamide | A₃ Selective | ~50 fold selective for A₃ vs A₁/A₂ₐ |

Development and Application of Molecular Probes

To visualize and quantify receptor binding, distribution, and dynamics, various molecular probes based on this compound and other AR ligands have been developed. These tools are indispensable for both in vitro and in vivo research.

Radiolabeling AR ligands allows for their detection and quantification in tissues and living organisms. Radioisotopes such as Iodine-125 (¹²⁵I) are commonly used for in vitro receptor binding assays and autoradiography. For example, the agonist photoaffinity label [¹²⁵I]N⁶-(4-azido-3-iodobenzyl)adenosine was developed to covalently bind to the A₁ receptor, enabling the identification of the receptor's binding subunit as a 34,000-dalton polypeptide. nih.gov

For in vivo imaging, particularly Positron Emission Tomography (PET), isotopes with short half-lives like Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) are used. nih.govuit.nomdpi.com The development of PET radioligands for ARs has been challenging, especially for agonists, due to the difficulty of crossing the blood-brain barrier (BBB). snmjournals.orgnih.gov While many established PET ligands like [¹⁸F]CPFPX are antagonists, significant progress has been made in developing non-nucleoside agonist radiotracers, such as [¹¹C]MMPD, which is a partial A₁R agonist with suitable BBB permeability for preclinical PET studies. nih.govfrontiersin.orgacs.org These tools are critical for studying receptor density and occupancy in the central nervous system in real-time. acs.orgnih.gov

Fluorescent ligands are powerful tools for studying receptor pharmacology at the single-cell level. mdpi.com They are synthesized by conjugating a fluorophore (e.g., BODIPY, fluorescein isothiocyanate (FITC), nitrobenzoxadiazole (NBD)) to an AR ligand. mdpi.comacs.orgacs.org Specific examples include FITC-ADAC and NBD-ADAC, which are fluorescent probes derived from an adenosine agonist scaffold. acs.org Another series of red-emitting A₁-receptor agonists was developed by linking the BODIPY fluorophore to N⁶-aminoalkyl derivatives of adenosine and NECA. acs.orgebi.ac.uk

These probes enable the use of advanced microscopy techniques like confocal microscopy and fluorescence correlation spectroscopy (FCS). acs.orgebi.ac.uk Researchers can use these tools to visualize ligand-receptor interactions on the cell membrane in real-time, quantify binding in specific microdomains, and monitor receptor localization and trafficking within living cells. acs.orgebi.ac.ukacs.org

Chemical affinity labels are ligands that contain a reactive functional group, allowing them to form a covalent bond with the receptor protein. This irreversible binding is highly useful for isolating and characterizing receptors. Photoaffinity labels, a subset of affinity labels, become reactive upon exposure to light. An example is [¹²⁵I]N⁶-(4-azido-3-iodobenzyl)adenosine, an agonist derivative containing a photo-reactive aryl azide group. nih.gov Upon photolysis, this probe covalently attaches to the A₁ receptor, which facilitated the identification of its binding subunit. nih.gov

More recently, bifunctional probes have been developed that are both chemoreactive (covalent) and "clickable," allowing for subsequent attachment of a reporter molecule like a fluorophore. nih.gov Other strategies involve designing irreversible antagonists with reactive groups like sulfonyl fluorides that form stable covalent bonds with nucleophilic residues (e.g., lysine) on the receptor. nih.govnih.govsemanticscholar.org These tools are invaluable for target validation, structural biology studies, and understanding the precise molecular interactions between a ligand and its receptor. nih.govsemanticscholar.org

In Vitro Experimental Models

In vitro models provide a controlled environment to investigate the cellular and molecular mechanisms of action of compounds like this compound.

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a widely used model for studying angiogenesis and vascular function. Studies have shown that HUVECs preferentially express A₂ₐ adenosine receptors. ahajournals.org In these cells, adenosine agonists like NECA and CGS21680 have been shown to stimulate cell proliferation, a key step in angiogenesis. nih.gov Conversely, the adenosine receptor antagonist Xanthine Amine Congener (XAC) decreases HUVEC proliferation. nih.gov These cells are used to investigate how adenosine receptor activation influences the expression of angiogenic factors and modulates endothelial cell function. embopress.orgnih.govbioscientifica.com

Primary Striatal Cultures: Primary cultures of neurons from the striatum are essential for neuropharmacological research. These cultures are used to study the effects of AR agonists on neuronal viability and function. nih.gov For instance, adenosine and its analogues can cause hyperpolarization and activate a potassium conductance in cultured striatal neurons. nih.gov In a study using a model of Huntington's disease, this compound (ADAC) was investigated for its neuroprotective potential. While ADAC showed protective effects in vivo, it did not protect against neurotoxin-induced cell death in primary striatal cultures, suggesting its protective mechanism may be mediated presynaptically by modulating excitotoxicity rather than a direct effect on the striatal neurons themselves. researchgate.netjneurosci.orgnih.gov

Receptor Binding Assays (e.g., Displacement of Tritiated Ligands)

Receptor binding assays are fundamental in characterizing the interaction of ligands with their target receptors. For this compound (ADAC), these assays are crucial for determining its affinity and selectivity for adenosine receptor subtypes. A common and effective method involves the use of radiolabeled ligands, particularly tritiated ([³H]) compounds, in competitive binding experiments.

In this technique, cell membranes expressing the adenosine receptor of interest (e.g., A₁, A₂ₐ, or A₃) are incubated with a known concentration of a high-affinity tritiated radioligand. Examples of such radioligands include [³H]R-N⁶-(2-phenylisopropyl)adenosine ([³H]R-PIA) for the A₁ receptor and [³H]CGS 21680 for the A₂ₐ receptor. acs.org The assay measures the ability of an unlabeled ligand, such as ADAC, to displace the radioligand from the receptor.

The process involves adding increasing concentrations of ADAC to the incubation mixture. The amount of radioactivity bound to the membranes is then measured, typically by liquid scintillation counting. As the concentration of ADAC increases, it competes with the radioligand for binding to the receptor, resulting in a decrease in the measured radioactivity. The data are then used to calculate the inhibitory constant (Ki), which reflects the affinity of ADAC for the receptor. A lower Ki value indicates a higher binding affinity. These studies have demonstrated that ADAC is a potent and selective agonist for the A₁ adenosine receptor. nih.gov

| Radioligand | Receptor Subtype | Purpose |

| [³H]R-PIA | A₁ | Determine binding affinity of ligands to the A₁ adenosine receptor. acs.org |

| [³H]CGS 21680 | A₂ₐ | Assess ligand binding to the A₂ₐ adenosine receptor. acs.org |

| [¹²⁵I]I-AB-MECA | A₃ | Used for binding assays at the A₃ adenosine receptor. acs.org |

| [³H]DPCPX | A₁ | An antagonist radioligand used in competitive binding studies. nih.govnih.gov |

| [³H]CCPA | A₁ | An agonist radioligand with high affinity for the human A₁ receptor. nih.gov |

Electrophysiological Recordings (e.g., Corticostriatal Brain Slices)

Electrophysiological recordings in brain slices are a powerful technique to study the functional effects of compounds like this compound (ADAC) on neuronal activity and synaptic transmission. Corticostriatal brain slices, which maintain the synaptic connections between the cortex and the striatum, are a particularly relevant model for investigating the effects of ADAC, given the high expression of A₁ adenosine receptors in these regions. nih.gov

In these experiments, thin slices of brain tissue are kept viable in an oxygenated artificial cerebrospinal fluid. Recording electrodes are placed within the striatum to measure neuronal responses, such as field excitatory postsynaptic potentials (fEPSPs), which represent the collective synaptic response of a population of neurons. jneurosci.org Stimulating electrodes are placed in the cortex to evoke these responses.

Studies have shown that application of ADAC to corticostriatal brain slices leads to a significant, dose-dependent reduction in the amplitude of fEPSPs. jneurosci.org For instance, research has demonstrated that ADAC can decrease the fEPSP amplitude by as much as 70%. jneurosci.org This inhibitory effect is indicative of a presynaptic mechanism of action, where ADAC, by activating A₁ receptors on cortical terminals, reduces the release of the excitatory neurotransmitter glutamate (B1630785). nih.gov This finding is further supported by the observation that the depression of EPSPs is associated with an increase in paired-pulse facilitation, a phenomenon consistent with a presynaptic site of action. nih.gov These electrophysiological findings underscore the role of ADAC in modulating excitotoxicity, which is a key factor in neuronal damage. jneurosci.org

In Vivo Animal Models

Rodent Models of Cerebral Ischemia and Neurotoxicity

The neuroprotective potential of this compound (ADAC) has been extensively investigated in rodent models of cerebral ischemia and neurotoxicity. A commonly used model is bilateral carotid occlusion in gerbils, which induces a transient global cerebral ischemia, leading to neuronal damage, particularly in the hippocampus. nih.gov

In these studies, ADAC has been shown to be highly effective in protecting the brain against ischemic damage. nih.gov Both acute pre-ischemic administration and chronic treatment with low doses of ADAC have demonstrated a significant reduction in post-ischemic mortality and morbidity. nih.gov Histological analysis of the brains from ADAC-treated animals reveals a marked decrease in neuronal damage compared to untreated control groups. nih.gov

The protective effects of ADAC in these models are attributed to its potent and selective agonism at the A₁ adenosine receptor. nih.gov Activation of A₁ receptors is known to have neuroprotective effects by inhibiting the release of excitatory neurotransmitters like glutamate, thereby reducing excitotoxicity, a major contributor to ischemic brain injury. mdpi.com

Rodent Models of Auditory System Injury

The therapeutic potential of this compound (ADAC) has also been explored in rodent models of auditory system injury, specifically noise-induced hearing loss. In these models, animals, such as Wistar rats, are exposed to high-intensity noise to induce cochlear damage and hearing loss. nih.govmedchemexpress.com

Research has shown that systemic administration of ADAC following noise exposure can significantly mitigate noise-induced cochlear injury. nih.gov The efficacy of the treatment can be assessed by measuring auditory brainstem responses (ABRs), a clinical technique used to evaluate auditory function. nih.gov In ADAC-treated rats, ABR threshold shifts were significantly attenuated compared to control animals, indicating improved hearing preservation. nih.gov

Furthermore, histological examination of the cochlea in these models has revealed that ADAC treatment improves the survival of both inner and outer hair cells, which are critical for hearing. nih.gov These findings suggest that the activation of A₁ adenosine receptors by ADAC plays an otoprotective role, potentially by reducing the metabolic stress and excitotoxicity associated with noise-induced damage. nih.gov The studies have also indicated that the timing and duration of ADAC administration can influence the degree of recovery, with earlier and more sustained treatment providing greater therapeutic benefit. nih.gov

Pharmacokinetic and Pharmacodynamic Investigations (e.g., LC-MS/MS, RP-HPLC analyses in biological fluids and tissues)

Pharmacokinetic and pharmacodynamic investigations are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound like this compound (ADAC), as well as its relationship with its therapeutic effects. Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are pivotal in these studies.

LC-MS/MS is a highly sensitive and specific method for quantifying adenosine and its analogs in biological matrices like blood, plasma, and tissues. nih.govmdpi.com This technique combines the separation power of liquid chromatography with the precise mass detection of mass spectrometry, allowing for accurate measurement of ADAC concentrations even at very low levels. mdpi.com RP-HPLC with UV detection is another robust method that has been developed and validated for the analysis of adenosine and related compounds. nih.govresearchgate.net This method can be used to determine the concentration of ADAC in various biological samples, which is crucial for establishing its pharmacokinetic profile. nih.gov

These analytical methods are applied to measure the concentration of ADAC in biological fluids and tissues over time after administration. This data is used to determine key pharmacokinetic parameters such as half-life, volume of distribution, and clearance. By correlating these parameters with the observed pharmacodynamic effects (e.g., neuroprotection or otoprotection), researchers can establish a comprehensive understanding of the dose-response relationship and the time course of ADAC's action in vivo.

| Analytical Technique | Application in ADAC Research | Key Advantages |

| LC-MS/MS | Quantification of ADAC and its metabolites in biological fluids and tissues. | High sensitivity, high specificity, suitable for complex matrices. nih.govmdpi.com |

| RP-HPLC | Determination of ADAC concentrations for pharmacokinetic studies. | Robust, reproducible, widely available. nih.govresearchgate.net |

Computational and Mutational Studies for Receptor-Ligand Interactions

Computational and mutational studies provide invaluable insights into the molecular basis of the interaction between this compound (ADAC) and the A₁ adenosine receptor. These approaches help to elucidate the specific binding mode of ADAC and identify the key amino acid residues within the receptor that are critical for its binding and activation.

Homology modeling is a computational technique used to build a three-dimensional model of the A₁ receptor, often using the crystal structure of a related G protein-coupled receptor (GPCR) like bovine rhodopsin as a template. nih.gov This model of the receptor's binding pocket can then be used for molecular docking simulations to predict the most likely binding pose of ADAC. nih.gov These simulations can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the receptor-ligand complex.

Site-directed mutagenesis is an experimental technique that complements computational modeling. By systematically replacing specific amino acid residues in the receptor with others, researchers can assess the impact of these mutations on ADAC's binding affinity and efficacy. For example, studies on the A₁ receptor have identified several residues in the transmembrane domains that are crucial for agonist binding. nih.gov Conformational search analyses, such as Monte Carlo multiple-minimum (MCMM) calculations, can further refine the understanding of the dynamic interactions between the ligand and the receptor. nih.gov Together, these computational and mutational approaches provide a detailed picture of the receptor-ligand interactions at the atomic level, which is essential for the rational design of new and improved A₁ receptor agonists.

Challenges and Future Directions in Adenosine Amine Congener Research

Deepening the Understanding of Comprehensive Mechanisms of Action

A significant hurdle in the development of AACs lies in the ubiquitous nature of adenosine (B11128) signaling. Adenosine receptors are widely distributed throughout the human body, and adenosine itself plays a multifaceted role in physiological and pathophysiological processes. This widespread activity presents a considerable challenge to achieving targeted therapeutic effects without eliciting off-target side effects. The complexity of adenosine signaling contributes to the sometimes debilitating side effects of adenosine receptor agonists and antagonists.

Future research must focus on elucidating the nuanced roles of each adenosine receptor subtype (A1, A2A, A2B, and A3) in different tissues and disease states. A deeper comprehension of the downstream signaling pathways activated by AACs is crucial. This includes understanding how these pathways intersect with other signaling networks and how their activation or inhibition leads to specific physiological responses. Advanced molecular and cellular biology techniques will be instrumental in mapping these intricate mechanisms, paving the way for more precise therapeutic interventions.

Advancements in Ligand Design for Enhanced Receptor Subtype Selectivity and Potency

The development of AACs with high selectivity for a specific adenosine receptor subtype is a cornerstone of current research efforts. Achieving such selectivity is paramount to minimizing off-target effects and enhancing the therapeutic window of these compounds. Medicinal chemists have made significant strides in modifying the core adenosine structure to improve both potency and selectivity.

Key structural modifications that influence receptor selectivity include substitutions at the N6 and C2 positions of the purine (B94841) ring. For instance, N6-substituted analogues of adenosine have generally demonstrated A1-receptor selectivity. Combining substitutions at both the N6- and 2-positions has yielded compounds with even greater selectivity.

The following interactive table showcases examples of adenosine analogues and their binding affinities (Ki values) for different rat adenosine receptor subtypes, illustrating the impact of structural modifications on selectivity.

| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A1 Selectivity vs. A2A | A1 Selectivity vs. A3 |

|---|---|---|---|---|---|

| N6-Cyclopentyladenosine (CPA) | 0.85 | 210 | 281 | 247-fold | 331-fold |

| 2-Chloro-N6-cyclopentyladenosine (CCPA) | 0.6 | 900 | - | 1500-fold | - |

| N6-endo-norborn-2-yladenosine (S-ENBA) | 0.3 | 1400 | - | 4700-fold | - |

Future advancements in ligand design will likely be driven by computational modeling and structure-based drug design. These approaches allow for the rational design of novel AACs with optimized binding characteristics for their target receptor subtype.

Exploration of Novel Therapeutic Applications beyond Established Areas

While the therapeutic potential of AACs in areas like cardiovascular and inflammatory diseases is well-recognized, researchers are actively exploring their application in a host of other conditions. acs.org

Neuroprotection: Adenosine receptors are key modulators of neuronal survival, making them attractive targets for neuroprotective therapies in conditions such as stroke and neurodegenerative diseases. nih.gov Agonists of the A1 receptor and antagonists of the A2A receptor have shown promise in preclinical models by protecting neurons from damage induced by toxins or ischemia-reperfusion. nih.gov

Cancer: The tumor microenvironment is often characterized by high levels of adenosine, which can suppress the anti-tumor immune response. nih.gov This has led to the investigation of adenosine receptor modulators as potential cancer immunotherapies. In particular, antagonists of the A2A receptor are being explored to enhance the efficacy of existing cancer treatments by restoring the function of immune cells within the tumor. nih.gov Preclinical studies have shown that blocking the adenosine pathway can restore the function of CD8+ T cells and NK cells.

Pain Management: There is a renewed interest in the modulation of adenosine signaling for the management of chronic pain, particularly neuropathic pain. aau.dk Preclinical and human experimental studies suggest that enhancing adenosine signaling, with a particular focus on the A1 and A3 receptors, holds therapeutic promise for alleviating hyperexcitability in neuropathic pain conditions. aau.dk

The following table summarizes some of the emerging therapeutic applications of adenosine receptor modulators and the targeted receptor subtypes.

| Therapeutic Area | Target Receptor Subtype | Therapeutic Approach |

|---|---|---|

| Neuroprotection | A1 / A2A | Agonists / Antagonists |

| Cancer | A2A / A3 | Antagonists / Agonists |

| Neuropathic Pain | A1 / A3 | Agonists |

Q & A

Q. What are the key synthetic strategies for designing ADAC and its derivatives to optimize adenosine A1 receptor (A1AR) affinity?

ADAC is synthesized via the "functionalized congener" approach, where a chemically modifiable chain is appended to the pharmacophore core of adenosine. Key steps include:

- Core modification : Starting with N6-phenyladenosine, introducing spacer groups (e.g., carboxymethylphenyl) to enhance receptor interaction .

- Terminal functionalization : Adding moieties like aminoethyl amides or biotinylated groups to improve binding (Ki values: 1–100 nM) .

- Solubility optimization : Adjusting polar groups (e.g., hydrates) to enhance aqueous solubility for in vivo studies . Methodological Insight: Radioligand binding assays (e.g., displacement of [³H]CHA in rat cortical membranes) validate affinity .

Q. How is ADAC's receptor selectivity and therapeutic potential assessed in preclinical models?

ADAC's A1AR selectivity is tested using:

- Competitive binding assays : Compare displacement of A1-specific (e.g., [³H]DPCPX) vs. A2AR/A3AR radioligands .

- In vivo efficacy models :

- Noise-induced hearing loss : Dose-dependent protection in Wistar rats (e.g., 0.1–1 mg/kg systemic administration) .

- Neuroprotection : Post-ischemic survival studies in gerbils, with survival rates linked to A1AR activation .

Key Variables: Control for peripheral side effects (e.g., sedation) by using localized delivery or lower doses .